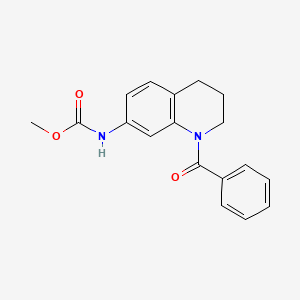

5-(3-(Pyrazin-2-yloxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

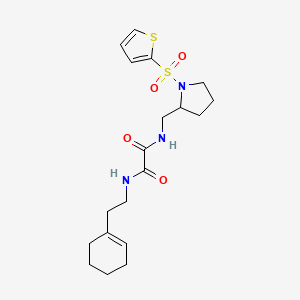

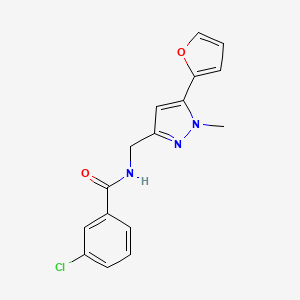

5-(3-(Pyrazin-2-yloxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one, also known as RDEA119 or daprodustat, is a novel compound that has gained immense attention from the scientific community due to its potential application in various fields. The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine derivatives involves ring construction from different cyclic or acyclic precursors . A relaxed potential energy scan was performed considering the important dihedrals, and low-energy conformers were selected from the resultant potential energy scan (PES) followed by geometry optimization and removal of duplicates .Molecular Structure Analysis

The molecular formula of this compound is C13H16N4O3 and it has a molecular weight of 276.296. The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule and increases the three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

The pyrrolidine ring in this compound is a versatile scaffold. It is noteworthy that the boronic acids and the pinacolate esters having electron-donating moieties provided good yields while the electron-withdrawing moieties provided lower yields .Scientific Research Applications

Anticancer Agents

Pyrrolidine-2,5-dione derivatives have shown promise as potential anticancer agents. Researchers have synthesized and evaluated various analogs for their inhibitory activity against specific cancer targets. These compounds could serve as leads for developing novel chemotherapeutic agents .

Anti-Inflammatory Properties

The pyrrolidine ring system has been investigated for its anti-inflammatory effects. By modifying substituents on the pyrrolidine core, researchers aim to develop compounds that can modulate inflammatory pathways. Such molecules may find applications in treating inflammatory diseases .

Antiparasitic Activity

Certain pyrrolidine derivatives exhibit promising antiparasitic activity. For instance, compounds with specific substitutions have demonstrated efficacy against parasitic worms (xL3 motility) and larval stages (L4 development). These findings open avenues for designing new antiparasitic drugs .

Carbonic Anhydrase Inhibitors

Pyrrolidine-2,5-dione scaffolds have been explored as carbonic anhydrase (CA) inhibitors. CA enzymes play crucial roles in various physiological processes, and inhibiting them can have therapeutic implications. Researchers have synthesized and evaluated pyrrolidine-2,5-diones for their CA inhibitory activity .

Neurological Disorders

The pyrrolidine core has been investigated for its potential in treating neurological disorders. Researchers explore modifications to enhance blood-brain barrier penetration and selectivity for specific receptors. These efforts aim to develop neuroprotective agents or drugs for conditions like Alzheimer’s disease .

Antibacterial Agents

Pyrrolidine derivatives have been studied for their antibacterial properties. Researchers have synthesized compounds with pyrrolidine-2-one moieties and evaluated their efficacy against bacterial strains. These studies contribute to the search for new antibiotics .

properties

IUPAC Name |

5-(3-pyrazin-2-yloxypyrrolidine-1-carbonyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O3/c18-11-2-1-10(16-11)13(19)17-6-3-9(8-17)20-12-7-14-4-5-15-12/h4-5,7,9-10H,1-3,6,8H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMYXNKGGHBMUHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)N2CCC(C2)OC3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-(Pyrazin-2-yloxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d]thiazol-2-ylthio)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2757391.png)

![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-phenylpropanamide](/img/structure/B2757393.png)

![tert-Butyl N-[(3R)-1-(pyrimidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2757395.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2757405.png)

![5,6,8,9-Tetrahydro-7-(4-methoxy-3-sulfophenyl)-dibenzo[c,h]xanthylium perchlorate](/img/structure/B2757409.png)